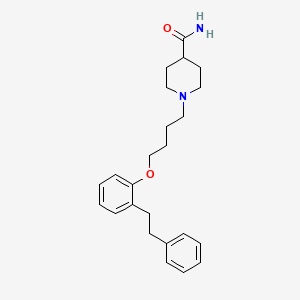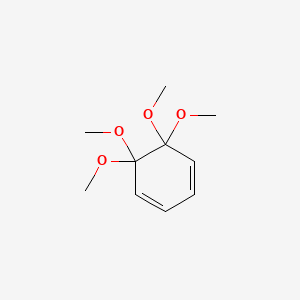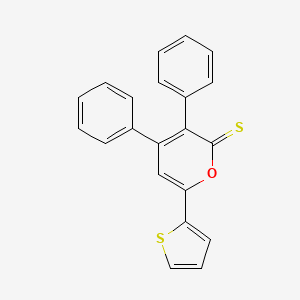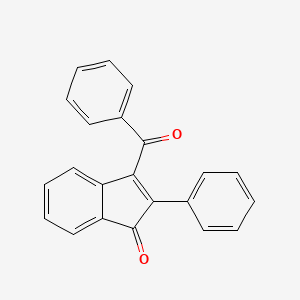![molecular formula C24H20N2O2 B14475706 2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline CAS No. 65811-02-1](/img/structure/B14475706.png)
2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline is a complex organic compound characterized by its biphenyl structure with aminophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-aminophenol with 2-bromobiphenyl under specific conditions to form the desired biphenyl structure. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .
Scientific Research Applications
2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Similar structure but with different substitution patterns.
3-{[4’-(3-Aminophenoxy)-[1,1’-biphenyl]-4-yl]oxy}aniline: Another biphenyl derivative with aminophenoxy groups.
Uniqueness
2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
65811-02-1 |
|---|---|
Molecular Formula |
C24H20N2O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[2-[2-(4-aminophenoxy)phenyl]phenoxy]aniline |
InChI |
InChI=1S/C24H20N2O2/c25-17-13-15-18(16-14-17)27-22-10-4-1-7-19(22)20-8-2-5-11-23(20)28-24-12-6-3-9-21(24)26/h1-16H,25-26H2 |
InChI Key |
OWDYGDPSCRQTDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC3=CC=CC=C3N)OC4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)








![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
